Hemoglobin Monroe is a variant of hemoglobin characterized by a specific genetic mutation in the β-globin gene. This compound is notable for its implications in various hematological conditions, particularly thalassemia. The mutation results from a splice site point mutation (G > C) at the last nucleotide of β-globin exon 1, affecting the expression of the wild-type allele and leading to reduced levels of β-globin mRNA in affected individuals . Hemoglobin Monroe is classified as a pathological variant due to its association with microcytic anemia and other hematological abnormalities.
The synthesis of Hemoglobin Monroe involves the transcription and translation processes of the β-globin gene. The specific mutation leads to a missense change from arginine to threonine at codon 30 (AGG > ACG), which can disrupt normal hemoglobin function .
The detection and analysis of Hemoglobin Monroe typically employ advanced molecular techniques such as:
The assays are optimized to ensure high sensitivity and specificity, capable of detecting both point mutations and larger rearrangements within the β-globin gene . The use of unlabelled probes and universal bases in primers helps minimize interference from common polymorphisms.
The molecular structure of Hemoglobin Monroe can be characterized by its tetrameric arrangement, comprising two alpha and two beta chains. The specific mutation alters the secondary structure of the protein, potentially affecting its stability and function.
Hemoglobin Monroe participates in typical hemoglobin reactions, including oxygen binding and release, but with altered kinetics due to structural changes. The presence of this variant may lead to reduced oxygen affinity or altered allosteric regulation compared to normal hemoglobin.
The mechanism by which Hemoglobin Monroe operates involves its interaction with oxygen and carbon dioxide, similar to normal hemoglobin but with potential deviations due to its mutated structure.
Quantitative assays have shown that β-globin mRNA levels are significantly decreased in individuals with Hemoglobin Monroe, indicating impaired production .
Hemoglobin Monroe exhibits properties similar to those of normal hemoglobin but with notable differences due to its mutation.
Hemoglobin Monroe has significant implications in clinical settings, particularly in diagnosing and managing hematological disorders.
The identification of Hemoglobin Monroe traces back to 1988 when Gonzalez-Redondo and colleagues characterized this variant in a 15-year-old transfusion-dependent African American female. The mutation was named following the established hemoglobin nomenclature conventions that designate variants by the location of their discovery—in this case, likely Monroe county or a related geographic designation. Molecular analysis revealed the specific G>C transversion at nucleotide 92 of the β-globin gene, altering codon 30 from AGG (arginine) to ACG (threonine). This position is particularly significant as it encompasses the last nucleotide of exon 1, which serves dual functions: encoding an amino acid and acting as part of the donor splice site for the intron 1 boundary. This dual role suggested that the mutation could impair both hemoglobin structure and RNA processing—a hypothesis later supported by functional studies demonstrating aberrant splicing [5] [9] [10].
The systematic designation for this variant includes HBB: c.92G>C (describing the DNA change), Hb Monroe (common name), and β30 Arg→Thr (protein-level change). Its inclusion in the HbVar database (a comprehensive locus-specific database of hemoglobin variants and thalassemia mutations) has facilitated global documentation and study. Research has shown that despite producing an abnormal peptide, the variant hemoglobin is typically undetectable in peripheral blood by conventional methods such as high-performance liquid chromatography (HPLC) or hemoglobin electrophoresis. This absence suggests rapid degradation of the unstable variant globin chain within erythroid precursors, contributing to the thalassemic phenotype through ineffective erythropoiesis rather than circulating dysfunctional hemoglobin [1] [5] [10].
Hemoglobin Monroe exhibits a highly restricted geographic distribution, with documented cases primarily clustered in South Asia (Bangladesh, India), North Africa (Tunisia), Central Asia (Tajikistan), and rare appearances in North America, typically within populations with ancestral links to endemic regions. The mutation displays founder effects in specific populations, suggesting its origin and spread through isolated communities. In India, micromapping studies indicate that Hb Monroe constitutes less than 1% of β-thalassemia alleles nationally but shows regional variability, accounting for a notable proportion of rare mutations in Maharashtra and Gujarat states. Similarly, a screening program in Bangladesh identified Hb Monroe in approximately 0.7% of thalassemia alleles studied [1] [5] [6].
Table 1: Global Distribution of Documented Hemoglobin Monroe Cases
Region/Country | Reported Cases | Population Context | Detection Method |
---|---|---|---|
India (Maharashtra/Gujarat) | ~5-10 families | Regional thalassemia programs | Full gene sequencing |
Bangladesh | 1 homozygous case | National screening program | PCR and sequencing |
Tunisia | 1 family | Clinical cohort | ARMS-PCR negative follow-up |
Tajikistan | 1 compound heterozygote | Research study | Family studies |
United States | 1 index case | African American patient | Hemoglobinopathy workup |
The public health impact of Hb Monroe stems from its clinical significance and the challenges it poses to carrier detection and prenatal diagnosis programs. As a rare mutation not covered by standard amplification refractory mutation system–polymerase chain reaction (ARMS-PCR) panels, carriers may remain undetected in population screenings that rely solely on common mutation detection. This limitation is epidemiologically significant given that carriers (heterozygotes) typically display normal hematological parameters or mild microcytosis, potentially escaping detection unless comprehensive molecular methods are employed. Consequently, regions with high background prevalence of β-thalassemia face an increased risk of homozygous or compound heterozygous births when rare mutations like Hb Monroe circulate undetected. The compound inheritance pattern with other β-globin mutations or modifiers further complicates phenotypic prediction and genetic counseling [1] [6] [9].
Hemoglobin Monroe unequivocally produces a β-thalassemia phenotype when present in homozygous or compound heterozygous states with other β-globin mutations. The molecular pathology involves two interconnected mechanisms: aberrant RNA splicing due to the mutation's location at the exon 1/intron 1 boundary, and production of an unstable β-globin variant that undergoes rapid proteolytic degradation. Experimental evidence using in vitro erythroid culture systems has demonstrated a >70% reduction in β-globin mRNA expression compared to wild-type alleles, confirming its classification as a β0-thalassemia mutation. This reduction creates an α/β-globin chain imbalance, the hallmark pathogenetic feature of β-thalassemia that leads to precipitation of excess α-globin chains, oxidative damage to erythroid precursors, and consequent ineffective erythropoiesis [1] [5] [9].
The clinical spectrum of disease associated with Hb Monroe ranges from transfusion-dependent thalassemia major to milder non-transfusion-dependent thalassemia, influenced significantly by co-inherited genetic modifiers. Key modifiers include the presence of α-thalassemia alleles (which reduce the α-globin excess), polymorphisms associated with increased fetal hemoglobin (HbF) production, and the specific mutation on the second β-globin allele in compound heterozygotes. The XmnI-HBG2 polymorphism (rs7482144), associated with enhanced γ-globin gene expression, has been documented in several Hb Monroe patients contributing to elevated HbF levels and ameliorating disease severity. This genetic complexity underscores the principle that Hb Monroe itself does not dictate a uniform clinical outcome but functions within a network of modifiers that collectively determine phenotype [1] [5] [6].
Table 2: Genetic Modifiers Influencing Hemoglobin Monroe Phenotype
Modifier Type | Specific Example | Mechanism of Action | Clinical Impact |
---|---|---|---|
Co-inherited α-thalassemia | 3.7 kb deletion | Reduces α-globin chain excess | Ameliorates anemia |
β-Globin cluster haplotype | XmnI (+) polymorphism | Enhances γ-globin (HbF) production | Reduces transfusion need |
Co-inherited β-globin mutation | HbS, β+-thalassemia | Determines residual β-chain output | Variable severity |
Promoter mutation | HBB: -92 C>G | Potential transcription factor disruption | May exacerbate severity |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1